2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid
CAS No.: 902249-13-2
Cat. No.: VC21520441
Molecular Formula: C16H17NO5S
Molecular Weight: 335.4g/mol
* For research use only. Not for human or veterinary use.
![2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid - 902249-13-2](/images/no_structure.jpg)
Specification
CAS No. | 902249-13-2 |
---|---|
Molecular Formula | C16H17NO5S |
Molecular Weight | 335.4g/mol |
IUPAC Name | 2-[(3-ethyl-4-methoxyphenyl)sulfonylamino]benzoic acid |
Standard InChI | InChI=1S/C16H17NO5S/c1-3-11-10-12(8-9-15(11)22-2)23(20,21)17-14-7-5-4-6-13(14)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19) |
Standard InChI Key | IIDWITYBHHCFGJ-UHFFFAOYSA-N |
SMILES | CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC |
Canonical SMILES | CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC |
Introduction
Physical and Chemical Properties
Molecular Characteristics
2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid possesses a well-defined molecular structure with the chemical formula C16H17NO5S and a calculated molecular weight of 335.4 g/mol. The exact mass of the compound has been determined to be 335.08274382, which aligns with the theoretical monoisotopic mass based on its atomic composition . The compound features several key functional groups including a sulfonamide linkage (-SO2NH-), a carboxylic acid (-COOH), a methoxy group (-OCH3), and an ethyl substituent (-CH2CH3), all contributing to its chemical reactivity profile.
Table 1: Molecular Properties of 2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid
Property | Value |
---|---|
Molecular Formula | C16H17NO5S |
Molecular Weight | 335.4 g/mol |
Exact Mass | 335.08274382 |
CAS Number | 902249-13-2 |
Heavy Atom Count | 23 |
Complexity | 501 |
Covalently-Bonded Unit Count | 1 |
Physicochemical Properties
The physicochemical properties of 2-{[(3-ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid reveal important characteristics relevant to its potential pharmaceutical applications. With an XLogP3 value of 3.3, the compound demonstrates moderate lipophilicity, suggesting reasonable membrane permeability while maintaining sufficient water solubility for biological systems . The compound contains 2 hydrogen bond donors and 6 hydrogen bond acceptors, indicating a favorable profile for binding to biological targets such as proteins and enzymes.
Table 2: Physicochemical Properties of 2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid
Property | Value |
---|---|
XLogP3 | 3.3 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 6 |
Topological Polar Surface Area | 101 Ų |
The topological polar surface area (TPSA) of 101 Ų suggests moderate oral bioavailability, as compounds with TPSA values below 140 Ų typically demonstrate favorable intestinal absorption characteristics. With 6 rotatable bonds, the molecule possesses sufficient conformational flexibility to adapt to various binding pockets while maintaining structural integrity necessary for specific target interactions .
Structural Analysis and Comparison
Structural Features
The structure of 2-{[(3-ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid comprises several important functional domains that contribute to its chemical behavior and potential biological activity. The compound features an ortho-substituted benzoic acid component (2-aminobenzoic acid or anthranilic acid derivative) connected via a sulfonamide linkage to a 3-ethyl-4-methoxyphenyl group. This arrangement creates a molecule with distinct electronic and steric properties .
The sulfonamide group (-SO2NH-) serves as a rigid linker that positions the two aromatic rings at specific angles and distances from each other. This spatial arrangement is critical for potential biological activity, particularly for enzyme inhibition where precise molecular recognition is essential. The sulfonamide group also contributes to the compound's acidity, with the nitrogen atom being moderately acidic due to the electron-withdrawing effect of the adjacent sulfonyl group .
Parameter | Recommended Conditions |
---|---|
Solvent | Acetone, THF, or pyridine |
Temperature | 0-25°C initially, then warmed to room temperature |
Base | Pyridine, triethylamine, or sodium carbonate |
Reaction Time | 6-12 hours |
Purification | Recrystallization from ethanol/water |
While the search results mention various synthesis methods for other benzoic acid derivatives, such as the two-step approach for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid described in search result , these methods would require significant modification to be applicable to our target compound .
Analytical Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be the preferred method for analyzing the purity of 2-{[(3-ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid. A reversed-phase HPLC system using a C18 column with a mobile phase gradient of water/acetonitrile containing 0.1% formic acid would be suitable for separating the compound from potential impurities or synthetic byproducts. UV detection at wavelengths of 254 nm and 280 nm would be appropriate based on the compound's aromatic nature and expected UV absorption profile.
Research Area | Expected Outcome | Research Priority |
---|---|---|
Biological activity screening | Identification of primary targets | Very High |
Structure-activity relationship studies | Optimization of lead structures | High |
Crystal structure determination | Understanding of 3D properties | Medium |
Metabolism and pharmacokinetic studies | Characterization of ADME properties | Medium |
Synthetic method development | Improved production methods | Medium |
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